molecular formula C9H11NO2 B1324199 2-Cyclopentanoyloxazole CAS No. 898758-86-6

2-Cyclopentanoyloxazole

Cat. No. B1324199
CAS RN: 898758-86-6
M. Wt: 165.19 g/mol
InChI Key: PULLTOZALWAOCN-UHFFFAOYSA-N
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Description

2-Cyclopentanoyloxazole is a chemical compound with the molecular formula C9H11NO2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a more detailed analysis, one would typically use various analytical methods, such as spectroscopy .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

  • Role in Drug Development : Heterocyclic compounds, like 2-Cyclopentanoyloxazole, often serve as core structures in drug development due to their diverse biological activities. They are extensively explored for their therapeutic potentials in various domains, including antibacterial, antifungal, anticancer, and anti-inflammatory treatments (Dar & Shamsuzzaman, 2015).

  • Structural Modifications for Therapeutic Use : Various structural modifications of heterocyclic compounds are investigated to enhance their pharmacological profiles. For instance, benzothiazoles have been studied extensively for their antimicrobial and anticancer activities. These studies focus on creating derivatives with improved efficacy and reduced side effects (Kamal et al., 2015).

  • Role in Understanding Drug Mechanism and Toxicity : Research on compounds like this compound also involves understanding their mechanisms of action at the cellular level and their potential toxic effects. This is crucial for assessing the safety and efficacy of these compounds when used as pharmaceuticals (Ahmed & Hombal, 1984).

  • Exploration in Non-traditional Therapeutic Areas : Heterocyclic compounds are also being explored for their potential in non-traditional therapeutic areas, such as the treatment of spinal cord injury and other complex conditions. This highlights the versatility and potential of these compounds in addressing a wide range of health issues (Nagoshi & Fehlings, 2015).

  • Use in Pharmaceutical Formulations : Compounds with structures like this compound can be used in pharmaceutical formulations to enhance drug delivery, stability, and bioavailability. For instance, cyclodextrins have been used extensively in drug delivery systems to improve the solubility and therapeutic efficacy of various drugs (Challa et al., 2005).

  • Environmental and Ecotoxicological Studies : Apart from therapeutic applications, heterocyclic compounds are also studied for their environmental impact, particularly how they interact with ecosystems when released as pollutants. Understanding the ecotoxicity of these compounds is crucial for developing safer pharmaceuticals and mitigating environmental risks (Kovaláková et al., 2020).

properties

IUPAC Name

cyclopentyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULLTOZALWAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642046
Record name Cyclopentyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898758-86-6
Record name Cyclopentyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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